molecular formula C8H8BrClN2O2 B1521762 6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide CAS No. 1142192-12-8

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide

Cat. No.: B1521762
CAS No.: 1142192-12-8
M. Wt: 279.52 g/mol
InChI Key: MKJHFRHUONIJKF-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C8H8BrClN2O2 and its molecular weight is 279.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-Bromo-2-chloro-N-methoxy-N-methylnicotinamide (BCM) is a chemical compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of BCM, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BCM is a derivative of nicotinamide with the molecular formula C8H8BrClN2O2C_8H_8BrClN_2O_2. Its unique structure features both bromine and chlorine substituents, which may enhance its interaction with biological targets. The presence of methoxy and methyl groups contributes to its solubility and reactivity, making it a subject of interest in various scientific studies.

The mechanism of action for BCM involves its interaction with specific molecular targets, including enzymes and receptors involved in critical biological processes. Preliminary studies suggest that BCM may modulate signaling pathways related to cell growth, apoptosis, or metabolic regulation. The halogenated structure allows for specific binding interactions with protein pockets, potentially leading to enhanced therapeutic effects.

Antimicrobial Activity

BCM has been investigated for its antimicrobial properties, particularly against mycobacterial strains such as Mycobacterium tuberculosis (M. tuberculosis). Research indicates that compounds similar to BCM exhibit significant activity against drug-resistant strains of M. tuberculosis, with minimal cytotoxicity in human cell lines .

Table 1: Antimicrobial Activity of BCM and Related Compounds

Compound NameMIC (mg/mL)Target OrganismCytotoxicity (A549 Cells)
BCMTBDM. tuberculosis>100 mg/mL
6b63M. tuberculosis>100 mg/mL
6b210.9M. tuberculosis>50 mg/mL

Anticancer Activity

BCM's potential anticancer properties are also under investigation. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including those derived from lung adenocarcinoma (A549). The compound's effectiveness may be attributed to its ability to induce apoptosis in cancer cells while sparing normal cells from toxicity .

Table 2: Anticancer Activity of BCM

Cell LineIC50 (µM)Mechanism of Action
A549TBDInduction of apoptosis
Vero>50Minimal cytotoxicity observed

Case Studies

  • Antimycobacterial Activity : A study evaluated the efficacy of BCM against drug-resistant strains of M. tuberculosis, demonstrating promising results with MIC values comparable to existing treatments. The study highlighted the importance of structural modifications in enhancing activity against resistant strains .
  • Cytotoxicity Assessment : Research involving cytotoxicity assays on human lung adenocarcinoma cells indicated that BCM exhibits selective toxicity towards cancer cells while maintaining safety profiles for non-cancerous cells. This selectivity is crucial for developing effective therapeutic agents .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of BCM revealed that the presence of methoxy groups significantly enhances its bioactivity compared to other derivatives lacking these substitutions. This finding underscores the importance of chemical modifications in optimizing therapeutic efficacy.

Properties

IUPAC Name

6-bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2O2/c1-12(14-2)8(13)5-3-4-6(9)11-7(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJHFRHUONIJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=C(C=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673928
Record name 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-12-8
Record name 6-Bromo-2-chloro-N-methoxy-N-methylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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